Cas no 1566948-84-2 ((3-bromo-4-methylphenyl)methanesulfonamide)

1566948-84-2 structure
Productnaam:(3-bromo-4-methylphenyl)methanesulfonamide
CAS-nummer:1566948-84-2
MF:C8H10BrNO2S
MW:264.139500141144
MDL:MFCD26064808
CID:5245777
PubChem ID:91587881
(3-bromo-4-methylphenyl)methanesulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanesulfonamide, 3-bromo-4-methyl-
- (3-bromo-4-methylphenyl)methanesulfonamide
-
- MDL: MFCD26064808
- Inchi: 1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
- InChI-sleutel: NTIVPQVTWBISDO-UHFFFAOYSA-N
- LACHT: C1(CS(N)(=O)=O)=CC=C(C)C(Br)=C1
(3-bromo-4-methylphenyl)methanesulfonamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283877-0.5g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-283877-10.0g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-283877-0.1g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-283877-1.0g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-283877-0.25g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-283877-5g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 5g |
$2443.0 | 2023-09-07 | ||
Enamine | EN300-283877-0.05g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-283877-2.5g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Ambeed | A1087115-1g |
(3-Bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 95% | 1g |
$727.0 | 2024-04-23 | |
Enamine | EN300-283877-10g |
(3-bromo-4-methylphenyl)methanesulfonamide |
1566948-84-2 | 10g |
$3622.0 | 2023-09-07 |
(3-bromo-4-methylphenyl)methanesulfonamide Gerelateerde literatuur
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
1566948-84-2 ((3-bromo-4-methylphenyl)methanesulfonamide) Gerelateerde producten
- 1353970-98-5(4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester)
- 2229110-25-0(tert-butyl N-4-(2,2-difluoro-1-hydroxyethyl)-3-hydroxyphenylcarbamate)
- 906162-42-3(2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide)
- 2866353-84-4(2-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride)
- 2306246-11-5(tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate)
- 1806977-84-3(2-(Difluoromethyl)-3-fluoro-6-nitropyridine-5-methanol)
- 1261451-83-5(2-(3-(Trifluoromethoxy)phenyl)pyridine-5-acetonitrile)
- 1808619-97-7(3-Bromo-N-(cyanomethyl)-5-methyl-N-(1-methylethyl)benzamide)
- 32563-81-8(N-(1H-imidazol-4-ylmethyl)aniline)
- 2680817-37-0(2-(1-Acetylpiperidin-4-yl)pyrimidine-5-carboxylic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1566948-84-2)(3-bromo-4-methylphenyl)methanesulfonamide

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):654.0